Methyl indane-2-carboxylate
Overview
Description
Methyl indane-2-carboxylate is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological activities and are widely used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a methyl ester group attached to the indane ring system, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Methyl indane-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives, including this compound, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl indane-2-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of 3-arylpropionic acids catalyzed by Lewis acids such as aluminum chloride. The reaction typically takes place under reflux conditions in an organic solvent like toluene. Another method involves the Friedel-Crafts acylation of indane with acyl chlorides, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the cyclization of 3-arylpropionic acids followed by esterification. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl indane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indane-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield indane-2-methanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines in the presence of a base such as sodium hydroxide under reflux conditions.
Major Products Formed:
Oxidation: Indane-2-carboxylic acid.
Reduction: Indane-2-methanol.
Substitution: Indane-2-carboxamide.
Scientific Research Applications
Methyl indane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound is used in the synthesis of agrochemicals and as an intermediate in the production of dyes and pigments
Comparison with Similar Compounds
Methyl indane-2-carboxylate can be compared with other similar compounds such as:
Indane-2-carboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
Indane-2-methanol: Contains a hydroxyl group instead of an ester, leading to different chemical properties and reactivity.
Indane-2-carboxamide: Formed by the substitution of the ester group with an amide, which alters its biological activity and solubility.
The uniqueness of this compound lies in its ester functionality, which provides versatility in chemical transformations and potential biological activities .
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOPJLIMRSAIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433376 | |
Record name | 2-carbomethoxy-indan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-32-4 | |
Record name | 1H-Indene-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4254-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-carbomethoxy-indan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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